![molecular formula C14H9BrFN3O2 B1524299 1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1224155-10-5](/img/structure/B1524299.png)
1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as BFPP, is an organic compound of the pyrazole family. It is a white crystalline solid that is soluble in many organic solvents, including ethanol, acetone, and dimethyl sulfoxide. BFPP has a wide range of applications in scientific research, including synthesis, drug discovery, and biochemical studies.
Scientific Research Applications
Structural Analysis
The compound's structural characteristics, specifically the dihedral angles formed between the pyrazole and the fluoro-substituted rings, have been meticulously studied through X-ray single crystal structure determination. These structural insights are crucial for understanding the compound's interactions and reactivity (Wan-Sin Loh et al., 2013).
Fluorescent pH Sensor
In a notable application, the compound forms the basis of a fluorescent pH sensor. It demonstrates the phenomenon of aggregation-induced emission (AIE) and can switch its emission between blue and dark states in response to changes in pH. This reversible behavior, underpinned by intramolecular charge transfer, makes it a potent tool for sensing acidic and basic organic vapors (Zhiyong Yang et al., 2013).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O2/c15-9-3-4-12(11(16)7-9)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKDDAVRLMTWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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